molecular formula C13H13OSi B14405032 CID 12829469

CID 12829469

Cat. No.: B14405032
M. Wt: 213.33 g/mol
InChI Key: RLEKSXLAVVAVSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 12829469 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its specific interactions and reactivity, which have been extensively studied in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 12829469 involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired yield and purity of the compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized synthetic routes. These methods often involve the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The industrial production process also includes purification steps to remove any impurities and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: CID 12829469 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound and the reagents used.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts. The reaction conditions, such as solvent choice and temperature, play a crucial role in determining the reaction pathway and the products formed.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used

Scientific Research Applications

CID 12829469 has a wide range of applications in scientific research. In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. In biology, it is studied for its interactions with biological molecules and its potential as a therapeutic agent. In medicine, this compound is investigated for its pharmacological properties and potential use in drug development. Additionally, it has industrial applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 12829469 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and the specific targets involved. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to CID 12829469 include those with related structures and functional groups. These compounds may share some properties and reactivity patterns but can also have distinct differences that make them unique.

Uniqueness: this compound stands out due to its specific structure and the unique interactions it can undergo. This uniqueness makes it valuable for certain applications where other compounds may not be as effective.

Conclusion

This compound is a versatile compound with significant importance in various scientific and industrial fields Its unique properties and reactivity make it a valuable tool for researchers and industry professionals alike

Properties

Molecular Formula

C13H13OSi

Molecular Weight

213.33 g/mol

InChI

InChI=1S/C13H13OSi/c14-11-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2

InChI Key

RLEKSXLAVVAVSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](CO)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.